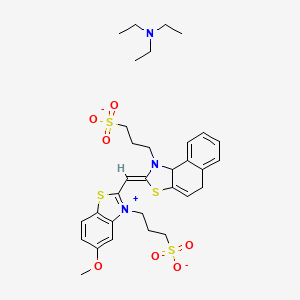
Einecs 269-968-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 269-968-1, also known as 3-(4-morpholino)-2-hydroxypropanesulfonic acid, is a chemical compound widely used in various scientific and industrial applications. It is a zwitterionic buffer that is particularly useful in biological and biochemical research due to its stability and compatibility with a wide range of pH levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-morpholino)-2-hydroxypropanesulfonic acid typically involves the reaction of morpholine with epichlorohydrin, followed by sulfonation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3-(4-morpholino)-2-hydroxypropanesulfonic acid is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The final product is then purified through crystallization or other separation techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-morpholino)-2-hydroxypropanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted morpholine compounds.
Applications De Recherche Scientifique
3-(4-morpholino)-2-hydroxypropanesulfonic acid is extensively used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media and enzyme assays to provide a stable pH environment.
Medicine: Utilized in pharmaceutical formulations to enhance the stability of active ingredients.
Industry: Applied in the manufacturing of cosmetics and personal care products as a pH regulator.
Mécanisme D'action
The buffering action of 3-(4-morpholino)-2-hydroxypropanesulfonic acid is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. It interacts with hydrogen ions and hydroxide ions in the solution, preventing significant changes in pH. This property makes it an ideal buffer for biological and chemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer in biological research.
2-(N-morpholino)ethanesulfonic acid (MES): Similar in structure and buffering capacity.
4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): Known for its high buffering capacity in the physiological pH range.
Uniqueness
3-(4-morpholino)-2-hydroxypropanesulfonic acid is unique due to its zwitterionic nature, which provides better stability and less interference in biochemical reactions compared to other buffers. Its ability to maintain a stable pH over a wide range of conditions makes it particularly valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
68392-94-9 |
|---|---|
Formule moléculaire |
C32H42N3O7S4- |
Poids moléculaire |
709.0 g/mol |
Nom IUPAC |
N,N-diethylethanamine;3-[(2Z)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-5,9b-dihydrobenzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C26H28N2O7S4.C6H15N/c1-35-19-9-11-22-21(16-19)27(12-4-14-38(29,30)31)24(36-22)17-25-28(13-5-15-39(32,33)34)26-20-7-3-2-6-18(20)8-10-23(26)37-25;1-4-7(5-2)6-3/h2-3,6-7,9-11,16-17,26H,4-5,8,12-15H2,1H3,(H-,29,30,31,32,33,34);4-6H2,1-3H3/p-1 |
Clé InChI |
ZGBRQOLPXJKBJS-UHFFFAOYSA-M |
SMILES isomérique |
CCN(CC)CC.COC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])/C=C\3/N(C4C(=CCC5=CC=CC=C45)S3)CCCS(=O)(=O)[O-] |
SMILES canonique |
CCN(CC)CC.COC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])C=C3N(C4C(=CCC5=CC=CC=C45)S3)CCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




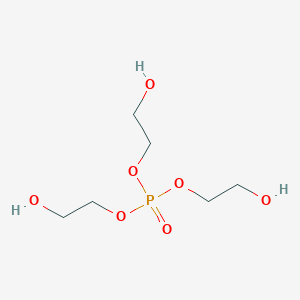

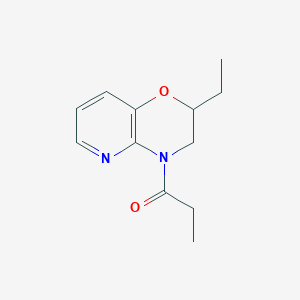

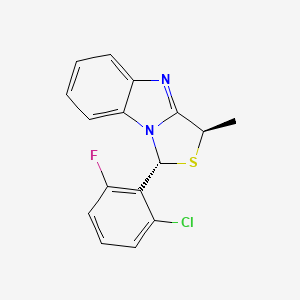

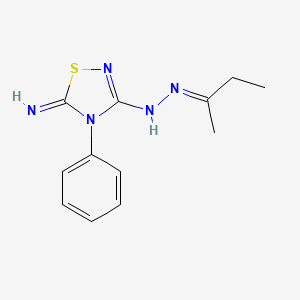

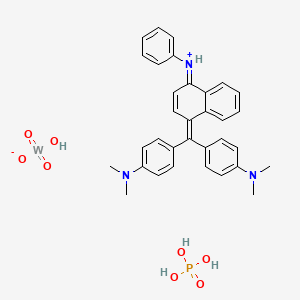
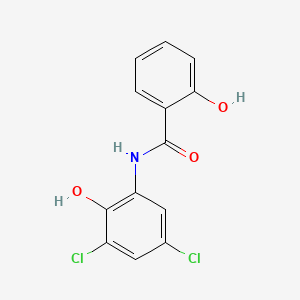

![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
